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molecular formula C7H16N2 B8349216 Acetone tert-butylhydrazone

Acetone tert-butylhydrazone

Cat. No. B8349216
M. Wt: 128.22 g/mol
InChI Key: CCJBVQVESWDQKR-UHFFFAOYSA-N
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Patent
US04028344

Procedure details

To a stirred solution of 64 grams (0.5 moles) of acetone t-butylhydrazone and 51 grams (0.504 moles) of triethylamine in 400 ml of pentane in a 1 liter 4 neck flask equipped with a mechanical stirrer, thermometer and gas inlet tube, was added 35.5 grams (0.5 moles) of chlorine gas, holding the temperature at -5° to 0° C. After the chlorine addition was complete, the reaction mixture was stirred an additional 15 minutes and the insoluble triethylamine hydrochloride filtered off. The filter cake was washed with an additional 150 ml pentane and the filtrate used in the subsequent reaction.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][N:6]=[C:7]([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[Cl:17]Cl>CCCCC>[C:1]([N:5]=[N:6][C:7]([Cl:17])([CH3:9])[CH3:8])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C(C)(C)(C)NN=C(C)C
Name
Quantity
51 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
4
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
35.5 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -5° to 0° C
FILTRATION
Type
FILTRATION
Details
the insoluble triethylamine hydrochloride filtered off
WASH
Type
WASH
Details
The filter cake was washed with an additional 150 ml pentane
CUSTOM
Type
CUSTOM
Details
the filtrate used in the subsequent reaction

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)(C)N=NC(C)(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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